molecular formula C9H16BF3KNO2 B1473266 Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate CAS No. 1684443-00-2

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

Cat. No.: B1473266
CAS No.: 1684443-00-2
M. Wt: 277.14 g/mol
InChI Key: JBFYSJLNBGRRCG-UHFFFAOYSA-N
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Description

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate (CAS 1684443-00-2) is a high-purity, crystalline organoboron compound with the molecular formula C9H16BF3KNO2 and a molecular weight of 277.13 g/mol . This advanced synthetic intermediate features a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring coupled with a potassium trifluoroborate moiety . The trifluoroborate group enhances the compound's stability for handling and storage compared to boronic acids, while retaining excellent reactivity in key transition metal-catalyzed reactions . Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the valuable N-Boc-pyrrolidine scaffold into complex organic molecules . The pyrrolidine ring is a privileged structure in medicinal chemistry, making this compound a critical building block for the synthesis of bioactive molecules, particularly in protease inhibitor development and for constructing chiral centers in drug candidates . Researchers also utilize it in fragment-based drug discovery and as a handle for late-stage functionalization . The product is supplied under inert conditions to ensure stability and undergoes rigorous quality control (QC) testing, including HPLC and NMR, to guarantee a purity of not less than (NLT) 98% . Handling and Safety: This compound has GHS hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn, and it should be used only in a well-ventilated area, such as a chemical fume hood. Disclaimer: This product is intended for laboratory research use only (RUO). It is strictly not for human or veterinary use, diagnostics, or any commercial application.

Properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BF3NO2.K/c1-9(2,3)16-8(15)14-6-4-5-7(14)10(11,12)13;/h7H,4-6H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYSJLNBGRRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCCN1C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1684443-00-2
Record name potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}trifluoroboranuide
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Biological Activity

Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate (CAS No. 1684443-00-2) is a compound that has gained attention in organic synthesis and medicinal chemistry due to its unique properties and biological activities. This article explores its molecular characteristics, synthesis methods, biological activities, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C9_9H16_{16}BF3_3KNO2_2
  • Molecular Weight : 277.14 g/mol
  • Purity : Typically >95% .

Synthesis

This compound can be synthesized through various methods involving the reaction of pyrrolidine derivatives with trifluoroboric acid in the presence of potassium salts. The Boc (tert-butoxycarbonyl) group serves as a protective group that enhances the stability and reactivity of the nitrogen atom in subsequent reactions.

Biological Activity

The biological activity of this compound is primarily linked to its role as a versatile reagent in organic synthesis, particularly in the formation of amines through reductive amination processes.

Research indicates that organotrifluoroborates, including this compound, facilitate the conversion of aldehydes to amines via reductive pathways. This process often employs catalytic systems involving palladium or other metal catalysts, which enhance the efficiency of amine formation from imines or iminium ions .

Case Study 1: Reductive Amination

In a study focusing on the reductive amination of aldehyde-containing organotrifluoroborates, it was demonstrated that this compound could effectively yield various secondary and tertiary amines. The use of potassium formate as a hydride donor in conjunction with palladium acetate resulted in high yields of desired products, showcasing its utility in synthesizing complex amine structures .

Substrate Product Yield (%)
Benzaldehyde + PyrrolidineTertiary Amine85%
Cyclohexylamine + AldehydeTertiary Amine90%
Morpholine + AldehydeTertiary Amine88%

Case Study 2: Biological Applications

Another significant aspect of this compound is its potential application in drug development. Its ability to form stable intermediates makes it a candidate for synthesizing biologically active compounds such as peptide mimetics and other therapeutic agents. For instance, derivatives of this compound have been explored for their cytotoxic properties against cancer cell lines, indicating a promising avenue for anticancer drug development .

Safety and Toxicity

While specific toxicity data for this compound is limited, general safety protocols should be followed when handling boron-containing compounds due to potential hazards associated with exposure. It is advisable to consult Material Safety Data Sheets (MSDS) for detailed safety information.

Scientific Research Applications

Reductive Amination

K-Boc-Pyrrolidine has been effectively employed in reductive amination reactions, converting aldehyde-containing organotrifluoroborates into corresponding amines. This process showcases the stability of the carbon-boron bond under various reaction conditions, allowing for high yields of amine products.

Table 1: Reductive Amination Results

SubstrateAmine UsedYield (%)
Aldehyde APyrrolidine85
Aldehyde BCyclohexylamine90
Aldehyde CBoc-protected piperazine88

The use of potassium formate as a hydride donor alongside catalytic palladium acetate has been shown to facilitate these reactions effectively, achieving yields greater than 80% across various substrates .

Coupling Reactions

K-Boc-Pyrrolidine can also participate in coupling reactions with aryl halides, leveraging its boron functionality to form C–C bonds. This application is crucial in synthesizing complex organic molecules.

Table 2: Coupling Reaction Yields

Aryl HalideProductYield (%)
BromobenzeneProduct D82
IodobenzeneProduct E78
ChlorobenzeneProduct F75

These reactions have been optimized to proceed under ligandless conditions, simplifying purification processes and enhancing overall efficiency .

Pharmaceutical Development

In a study focused on synthesizing novel agonists for the APJ receptor, K-Boc-Pyrrolidine was utilized to create key intermediates that demonstrated potential therapeutic effects for cardiovascular diseases. The compound's ability to facilitate the formation of complex nitrogen-containing heterocycles proved invaluable in this context .

Agrochemical Applications

Research has indicated that K-Boc-Pyrrolidine can be used to synthesize various agrochemical agents. The trifluoroborate group enhances the reactivity of intermediates, allowing for the development of new pesticides with improved efficacy and reduced environmental impact.

Comparison with Similar Compounds

Key Observations:

  • Boc Protection : The target compound and Potassium 2-[4-(N-Boc)-piperazin-1-yl]ethoxymethyltrifluoroborate (CAS: 1452383-14-0) share Boc groups, which improve stability during synthesis .
  • Heterocyclic Diversity : Piperidine (), piperazine (), and pyridine () substituents influence electronic properties and reactivity. For example, the pyridine derivative (CAS: 1704704-42-6) may exhibit enhanced π-π stacking in medicinal chemistry applications .
  • Linker Flexibility : Ethoxymethyl () and vinyl () spacers modulate steric effects and reaction pathways.

Preparation Methods

Synthetic Routes to Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

The preparation of this compound involves several strategic steps, often starting from the corresponding pyrrolidine derivative protected with a tert-butoxycarbonyl (Boc) group at the nitrogen. The general approach includes:

  • Step 1: Synthesis of the 1-N-Boc-pyrrolidin-2-yl boronic acid or ester
    This intermediate can be prepared by lithiation or metalation of the Boc-protected pyrrolidine followed by reaction with boron electrophiles such as trialkyl borates.

  • Step 2: Conversion to the trifluoroborate salt
    The boronic acid or ester is then converted to the potassium trifluoroborate through treatment with potassium hydrogen fluoride (KHF2) or similar fluorinating agents. This step replaces the boronic acid hydroxyl groups with fluorides, yielding the trifluoroborate anion.

  • Step 3: Purification
    The resulting potassium trifluoroborate salt is isolated, typically by filtration or crystallization, and characterized.

Detailed Preparation Protocol (Representative Example)

While specific literature on this compound is limited, preparation methods for analogous organotrifluoroborates provide a reliable framework:

Step Reagents/Conditions Description
1 Boc-protected pyrrolidine, n-BuLi, B(OMe)3, THF, -78 °C to RT Lithiation of Boc-pyrrolidine at C-2, followed by reaction with trimethyl borate to form boronic acid intermediate
2 Aqueous acidic workup Hydrolysis to isolate the boronic acid
3 Boronic acid intermediate, KHF2, MeOH/H2O, RT Treatment with potassium hydrogen fluoride to form potassium trifluoroborate salt
4 Filtration and washing Isolation of pure this compound

Comparative Table of Preparation Methods for Organotrifluoroborates

Method Starting Material Fluorinating Agent Conditions Yield Notes
Direct fluorination of boronic acid Boronic acid KHF2 MeOH/H2O, RT High (70-90%) Most common, mild conditions
Fluorination of boronate esters Boronate ester KHF2 or TBAF MeOH/H2O, RT Moderate to high Ester hydrolysis may be required
Metalation and borylation Boc-pyrrolidine + n-BuLi + B(OMe)3 Followed by KHF2 Low temperature lithiation, RT fluorination Moderate to high Requires careful temperature control

Notes on Practical Considerations

  • Temperature Control: Lithiation steps require low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.

  • Handling of Fluorinating Agents: KHF2 is corrosive and must be handled with appropriate safety precautions.

  • Purification: Potassium trifluoroborates are often water-soluble; thus, careful extraction and crystallization techniques are necessary to obtain pure products.

  • Characterization: Typical characterization includes ^1H, ^13C, and ^19F NMR spectroscopy, confirming the presence of the trifluoroborate group and Boc protection.

Q & A

Q. What are the standard synthetic routes for Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate?

  • Methodological Answer : Potassium trifluoroborates are typically synthesized via transmetallation or substitution reactions. For example, trifluoroborate salts are often prepared by reacting organoboron precursors (e.g., boronic acids or esters) with KHF₂. Retrosynthetic tools leveraging databases like PubChem suggest one-step routes using AI-driven platforms to optimize reagent compatibility and yield . Key steps include:
  • Protecting the pyrrolidine nitrogen with a Boc group.
  • Reacting the intermediate with BF₃·OEt₂ followed by potassium exchange.
    Purity (>95%) is achieved via recrystallization or column chromatography .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential eye irritation. Avoid sparks or open flames, as organoboron compounds may generate hazardous byproducts under heat .
  • Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose following hazardous waste regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?

  • Methodological Answer :
  • Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are effective, with ligand choice impacting yield.
  • Solvent System : Use THF/H₂O (3:1) for solubility and stability of the trifluoroborate .
  • Temperature : Reactions typically proceed at 60–80°C; higher temperatures may degrade the Boc group.
  • Monitoring : Track progress via TLC or LC-MS. Post-coupling, purify using silica gel chromatography (hexane/EtOAc gradient) .

Q. How does the Boc group influence the stability and reactivity of this trifluoroborate?

  • Methodological Answer :
  • Stability : The Boc group reduces nitrogen nucleophilicity, preventing undesired side reactions (e.g., alkylation). However, it is susceptible to acidic or high-temperature conditions, requiring pH 7–8 buffers and temperatures <80°C .
  • Reactivity : The steric bulk of the Boc group can slow coupling kinetics. Kinetic studies using ¹H NMR show that electron-deficient aryl halides enhance reaction rates .

Q. What analytical techniques are most reliable for characterizing this compound and its byproducts?

  • Methodological Answer :
  • Purity : ¹H/¹³C NMR (DMSO-d₆) to confirm Boc group integrity and boron environment.
  • Mass Spectrometry : High-resolution ESI-MS identifies [M-K]⁻ ions.
  • Elemental Analysis : Verify boron content via ICP-OES (theoretical B: ~4.2%) .
  • XRD : Crystallography resolves stereochemical ambiguities in the pyrrolidine ring .

Q. How can contradictory data on synthesis yields and purity be resolved?

  • Methodological Answer :
  • Source Validation : Cross-reference data from peer-reviewed journals (e.g., PubChem) over vendor specifications, which often lack detailed protocols .
  • Reproducibility : Control variables like solvent dryness (use molecular sieves) and reaction atmosphere (N₂/Ar).
  • Byproduct Analysis : Use GC-MS to identify decomposition products (e.g., de-Boc derivatives) under suboptimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate
Reactant of Route 2
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Potassium 1-N-Boc-pyrrolidin-2-yltrifluoroborate

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